molecular formula C12H9BrO B074744 1-(6-Bromonaphthalen-2-yl)ethanone CAS No. 1590-25-6

1-(6-Bromonaphthalen-2-yl)ethanone

Cat. No. B074744
CAS RN: 1590-25-6
M. Wt: 249.1 g/mol
InChI Key: UZDOTHVVSQOCJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(6-Bromonaphthalen-2-yl)ethanone involves multiple steps, including the bromination of naphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, followed by condensation reactions. For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one is prepared through refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, demonstrating the versatility and complexity of synthesizing bromonaphthalene derivatives (Sherekar, Kakade, & Padole, 2021).

Molecular Structure Analysis

The molecular structure of 1-(6-Bromonaphthalen-2-yl)ethanone has been studied through various spectroscopic methods, including FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking studies. These analyses help in understanding the geometrical parameters, stability arising from hyper-conjugative interactions and charge delocalization, and the potential inhibitory activities against specific targets, which could indicate its role in non-linear optics and as a potential anti-neoplastic agent (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-(6-Bromonaphthalen-2-yl)ethanone often result in the formation of complex structures, demonstrating the compound's reactivity and potential as a precursor for further chemical synthesis. For example, its reaction with acetyl chloride in the presence of CuCl, LiCl, and AlCl3 as catalysts at 0°C to room temperature in THF illustrates its utility in synthesizing novel compounds with high yields, which can have significant implications in various research and industrial applications (Jin, 2015).

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : A study by Sherekar, Kakade, and Padole (2021) detailed the synthesis of compounds derived from 1-(6-Bromonaphthalen-2-yl)ethanone and their subsequent screening for antimicrobial activities, indicating excellent results in this field (Sherekar, Kakade, & Padole, 2021).

  • Synthesis and Biological Evaluation : Another research by Sherekar, Padole, and Kakade (2022) synthesized similar compounds for biological evaluation, focusing on the presence of chlorine substituents and their impact on antimicrobial activity (Sherekar, Padole, & Kakade, 2022).

  • Selective α-Monobromination : Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including 1-(6-Bromonaphthalen-2-yl)ethanone, highlighting an efficient and regioselective method for electrophilic bromination of these compounds (Ying, 2011).

  • Spectroscopic Studies and Antibacterial/Antioxidant Activities : Vhanale, Deshmukh, and Shinde (2019) synthesized Schiff bases from 1-(6-Bromonaphthalen-2-yl)ethanone, analyzing their antibacterial and antioxidant properties. This study highlights the compound's potential in creating effective Schiff bases with significant biological activities (Vhanale, Deshmukh, & Shinde, 2019).

  • Synthesis of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz, Hamdy, Gamal-Eldeen, and Fakhr (2011) explored the synthesis of new derivatives from 1-(6-Bromonaphthalen-2-yl)ethanone, focusing on their immunosuppressive and immunostimulatory activities, as well as cytotoxicity against various cancer cells. This indicates the compound's relevance in medicinal chemistry and drug development (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

  • Molecular Structure and Docking Studies : Mary et al. (2015) conducted molecular structure and docking studies on derivatives of 1-(6-Bromonaphthalen-2-yl)ethanone, providing insights into its role in nonlinear optics and potential as an anti-neoplastic agent (Mary et al., 2015).

properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDOTHVVSQOCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromonaphthalen-2-yl)ethanone

Synthesis routes and methods I

Procedure details

A mixture of 41.4 g of 2-bromonaphthalene, 15.7 g of acetyl chloride and 28 g of aluminum chloride in 250 ml of nitrobenzene was stirred at 100° C. for 4 hours. The reaction mixture was poured onto ice water and the resulting solid filtered off, washed with water and distilled under reduced pressure. The distillate was recrystallized from hexane to yield 2-bromo-6-acetylnaphthalene.
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41.4 g
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15.7 g
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28 g
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250 mL
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solvent
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Synthesis routes and methods II

Procedure details

The compound of formula (II), 2-bromonaphthalene, is reacted with about 1 to 4 molar equivalents, preferably about 1.5 molar equivalents, of an acetyl halide, preferably acetyl chloride, in the presence of about 0.1 to 15 molar equivalents, preferably about 5 to 7 molar equivalents, of a Friedel-Crafts catalyst such as ferric chloride, zinc dichloride, tin tetrachloride, boron trifluoride or preferably aluminum trichloride, in a suitable solvent such as nitromethane, carbon disulphide, acetonitrile, methylene chloride or preferably nitrobenzene. The reaction is conducted at a temperature of about 25°-100° C., preferably about 50° C., for about 1-24 hours, preferably about 4 hours, giving the compound of formula (III), 2-bromo-6-acetylnaphthalene. When the reaction is substantially complete, the product of formula (III) is isolated by conventional means, for example crystallization.
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( II )
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acetyl halide
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ferric chloride
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Synthesis routes and methods III

Procedure details

6-bromo-N-methoxy-N-methyl-2-naphthamide (82.9 g, 282 mmol, 1 equiv.) was dissolved in tetrahydrofurane (600 mL) in a 4-neck flask under nitrogen. The reaction mixture was cooled in an ice bath and methyl magnesium bromide (3.2 M in methyl-tetrahydrofurane, 197 mL, 2.2 equiv.) was added drop wise during 1 hour, while maintaining the temperature of the reaction mixture between 10-15° C. The reaction mixture was stirred 30 minutes further in an ice bath. Aqueous hydrochloric acid (2 M, 100 mL) was then carefully added drop wise while cooling on an ice bath. The organic solvent was evaporated and the precipitated product extracted with dichloromethane (500 mL). The solution was dried over sodium sulphate, filtered and concentrated. The solid residue was dried in vacuum at 40° C. yielding 1-(6-bromonaphthalen-2-yl)-ethanone (70.6 g, 99%).
Quantity
82.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
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solvent
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Quantity
197 mL
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reactant
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100 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of 2-bromonaphthalene (41.4 g, 200 mmol), acetyl chloride (11.3 mL, 160 mmol), nitrobenzene (250 mL) and AlCl3 (28 g, 210 mmol) was stirred for 4 hours at 100° C. (oil bath temperature). The resulting reaction mixture was cooled, poured onto ice/water (100 mL) and filtered. The filtrate was washed with water (100 mL). The solvent (nitrobenzene) was removed by distillation. The resulting residue was crystallized from hexane to afford 18 g of desired product (36% yield).
Quantity
41.4 g
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reactant
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11.3 mL
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reactant
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Quantity
28 g
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reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
36%

Synthesis routes and methods V

Procedure details

To a cold (10° C.) mixture of 44.0 g (0.212 mol) of 2-bromonaphthalene and 34.0 g (0.255 mol) of aluminum chloride in 400 ml of nitrobenzene was added 21.0 g (267 mmol) of acetyl chloride. The mechanically stirred reaction mixture was warmed to room temperature, and heated to 40° C. for 18 hours. After cooling to 0° C. in an ice bath, the reaction was quenched by the addition of 12M HCl (70 ml). The layers were separated and the organic phase was washed with water and dilute aqueous Na2CO3. Kugelrohr distillation, followed by recrystallization from 10% EtOAc-hexane yielded 23 g of the title compound as a tan solid. 1H NMR (CDCl3): δ 8.44 (1H, br s), 8.04-8.10 (2H, m), 7.85 (1H, d, J=8.5 Hz), 7.82 (1H, d, J=8.8 Hz), 7.64 (1H, d, J=8.8 Hz), 2.73 (3H, s).
Quantity
44 g
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reactant
Reaction Step One
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34 g
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reactant
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Quantity
400 mL
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solvent
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Quantity
21 g
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Xiang, L Wang - The Journal of organic chemistry, 2011 - ACS Publications
Fluorescent unnatural amino acids (UAAs), when genetically incorporated into proteins, can provide unique advantages for imaging biological processes in vivo. Synthesis of optically …
Number of citations: 21 pubs.acs.org
KM Elbel - 2013 - search.proquest.com
The family of caged Garcinia xanthones (CGX) possess a unique chemical structure along with promising antitumor and anti-inflammatory pharmacological profiles. We report the …
Number of citations: 2 search.proquest.com

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